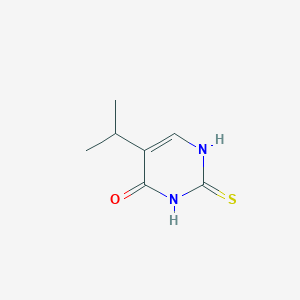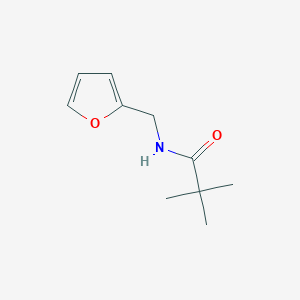![molecular formula C17H22ClNO B2428211 {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1158363-96-2](/img/structure/B2428211.png)
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is a chemical compound with the molecular formula C17H21NO . It is also known by other names such as N-[4-(benzyloxy)benzyl]propan-2-amine and N-(4-(Benzyloxy)benzyl)propan-2-amine . The compound has a molecular weight of 255.35 g/mol .
Synthesis Analysis
While specific synthesis methods for {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride were not found in the search results, it is known that 1-(4-Methoxyphenyl)-2-benzylaminopropane, a related compound, is used as an intermediate in the synthesis of Formoterol Fumarate .Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C17H21NO/c1-14(2)18-12-15-8-10-17(11-9-15)19-13-16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 . The Canonical SMILES representation is CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.35 g/mol . Other properties such as density, boiling point, melting point, and flash point were not available in the search results .Scientific Research Applications
X-ray Structures and Computational Studies
In a study by Nycz et al. (2011), the structural characterization of cathinones, a class of compounds related to the subject compound, was conducted using X-ray diffraction and computational methods. These methods provide insights into the molecular geometry and electronic properties of such compounds, which are crucial for understanding their reactivity and potential applications (Nycz et al., 2011).
Synthesis and Crystal Structures
Salian et al. (2018) focused on the synthesis of chalcone derivatives, which are closely related to the compound . They utilized base-catalyzed Claisen-Schmidt condensation reactions and characterized the products using various spectroscopic techniques. Such synthetic methods and analyses are important for the development of new materials and pharmaceuticals (Salian et al., 2018).
Novel Pyrimidines with Extended π-Conjugated Chains
Harutyunyan et al. (2020) explored the synthesis of novel pyrimidines, which share structural similarities with the subject compound. They examined the reactions of benzamidine derivatives, contributing to the field of organic synthesis with potential implications in drug development and material science (Harutyunyan et al., 2020).
Ultrasound-Assisted Synthesis and Antifungal Evaluation
Nimbalkar et al. (2016) synthesized a series of Mannich bases, which are structurally related to the compound of interest. They used green chemistry tools like molecular sieves and sonication, highlighting the importance of sustainable practices in chemical synthesis. The study also evaluated the antifungal activity of these compounds, demonstrating their potential in developing new antifungal drugs (Nimbalkar et al., 2016).
Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands
Ghani and Mansour (2011) examined Pd(II) and Pt(II) complexes containing benzimidazole ligands, similar to the structure of the compound . Their research offers insights into potential applications in cancer treatment, showcasing how the structural modifications of such compounds can lead to significant biomedical applications (Ghani & Mansour, 2011).
properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(2)18-12-15-8-10-17(11-9-15)19-13-16-6-4-3-5-7-16;/h3-11,14,18H,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPLXSIZHQVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2428128.png)
![Benzyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2428130.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2428132.png)
![N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2428134.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile](/img/structure/B2428136.png)

![2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2428140.png)


![N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2428146.png)
![1,3,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428148.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428150.png)
![ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2428151.png)